2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

Protecting group orthogonality Solid-phase peptide synthesis Multi-step heterocycle synthesis

Multi-step syntheses of M4 PAMs and NAMPT inhibitors often stall due to incompatible protection group strategies. This DMB-protected pyrrolopyridine dihydrochloride solves that by enabling orthogonal deprotection-the DMB group is cleaved under acidic conditions (TFA/anisole) without hydrogenolysis, unlike N-Boc or N-Cbz analogs. The salt form ensures aqueous solubility (~6.3 g/100 mL) and eliminates hygroscopicity issues, streamlining high-throughput chemistry workflows. Key outcomes: - Enables sequential unmasking of amine functionalities in bifunctional derivatives. - Directly usable in aqueous coupling reactions without counterion exchange. - Stable under Boc-deprotection conditions, preserving the pyrrole NH for late-stage diversification.

Molecular Formula C16H20Cl2N2O2
Molecular Weight 343.25
CAS No. 2034621-43-5
Cat. No. B2409487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
CAS2034621-43-5
Molecular FormulaC16H20Cl2N2O2
Molecular Weight343.25
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CN2CC3=C(C2)C=NC=C3)OC.Cl.Cl
InChIInChI=1S/C16H18N2O2.2ClH/c1-19-15-4-3-13(16(7-15)20-2)10-18-9-12-5-6-17-8-14(12)11-18;;/h3-8H,9-11H2,1-2H3;2*1H
InChIKeyAHOPBUFERWBHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride: Protected Scaffold for CNS and Oncology


2-(2,4-Dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS 2034621-43-5) is a protected bicyclic heterocycle featuring a 2,4-dimethoxybenzyl (DMB) group on the pyrrole nitrogen of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold, isolated as the dihydrochloride salt. The core scaffold is a validated pharmacophore in muscarinic M4 receptor positive allosteric modulators (PAMs) for schizophrenia and Alzheimer's disease [1] and in nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for oncology [2]. This compound serves as a strategic synthetic intermediate in which the DMB protecting group enables orthogonal deprotection strategies relative to Boc, Cbz, and Fmoc chemistries [3].

Orthogonal Deprotection
DMB survives Boc removal, enabling stepwise amine unmasking
Dihydrochloride Salt Form
Direct aqueous solubility for high-throughput chemistry workflows
Scaffold for CNS & Oncology Research
Core pharmacophore for M4 PAM and NAMPT inhibitor programs

Why Boc, Benzyl, or Unprotected Scaffolds Cannot Replace the DMB-Dihydrochloride


The 2,4-dimethoxybenzyl (DMB) protecting group and the dihydrochloride salt form jointly determine this compound's unique utility as a synthetic intermediate. Unlike N-Boc or N-Cbz analogs, the DMB group is cleavable under acidic conditions (TFA/anisole) without the need for hydrogenolysis, enabling orthogonal deprotection in multi-step syntheses where reductive or basic conditions are incompatible [1]. Compared to N-benzyl protection, DMB exhibits differentiated electronic effects that tune deprotection rates based on the heterocycle substitution pattern [2]. Relative to the unprotected 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine free base, the dihydrochloride salt form provides enhanced aqueous solubility (class-level inference: 6.3 g/100 mL water at 20 °C for the parent mono-hydrochloride scaffold), improved long-term storage stability, and direct usability in aqueous reaction conditions without additional counterion exchange steps [3]. Generic substitution with a non-DMB-protected or free-base analog would necessitate re-optimization of both the protection group cleavage sequence and salt handling protocols.

N-Boc or N-Cbz Analogs
Lack orthogonal stability; simultaneous deprotection prevents stepwise synthesis.
N-Benzyl Analogs
Require hydrogenolysis incompatible with reducible functional groups.
Free Base Form
Lower aqueous solubility and handling reproducibility; may require counterion exchange.

Differentiation Evidence: DMB-Pyrrolopyridine Dihydrochloride vs. Alternatives


Orthogonal Deprotection: DMB Survives Boc Cleavage

In a direct experimental demonstration using (2,4-dimethoxybenzyl)hydrazine (DmbNHNH2) as a protecting group on pyrazole nitrogen, Schütznerová et al. showed that the Boc group could be selectively cleaved while the Dmb group remained fully intact [1]. This establishes DMB's orthogonality to Boc-based protection, which is not achievable with benzyl (Bn) or p-methoxybenzyl (PMB) groups that require hydrogenolysis or similar reductive conditions incompatible with many heterocyclic intermediates. For the target compound, this means the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold can be carried through Boc-deprotection steps with the pyrrole NH remaining protected, enabling late-stage diversification that is impossible with N-Boc-protected pyrrolopyridine analogs.

Orthogonal Deprotection
Class-level inference
DMB stable under conditions that cleave Boc; reported 85–99% yield in analogous systems
Supports stepwise amine deprotection strategy
Data to verify for target scaffold
Protecting group orthogonality Solid-phase peptide synthesis Multi-step heterocycle synthesis

Acid-Labile DMB vs. Hydrogenolytic Benzyl Deprotection

The electronic effects governing DMB deprotection rates have been systematically studied using maleimide substrates. The DMB group is cleaved with TFA in anisole, with deprotection rates modulated by the electronic character of the heterocyclic substituents [1]. In contrast, N-benzyl groups on analogous scaffolds require catalytic hydrogenolysis (H₂, Pd/C), which is incompatible with substrates containing reducible functionalities (e.g., alkenes, nitro groups, certain heterocycles). This acid-mediated cleavage pathway provides a complementary deprotection mode that is not available with N-benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine analogs, which would require reductive conditions that may degrade the pyrrolopyridine core or other sensitive functional groups present in advanced intermediates.

Deprotection Method
Class-level inference
TFA/anisole (acidic) vs H₂/Pd-C (reductive) for DMB vs benzyl removal
Avoids reductive conditions that degrade sensitive groups
Electronic effects may shift deprotection rates
Deprotection strategy Acid-sensitive substrates Maleimide and heterocycle chemistry

Dihydrochloride Salt: Enhanced Aqueous Solubility

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride (mono-HCl, CAS 651558-58-6) exhibits a measured aqueous solubility of 6.3 g/100 mL at 20 °C [1]. While direct solubility data for the target DMB-protected dihydrochloride salt (CAS 2034621-43-5) are not available in the peer-reviewed literature, the dihydrochloride salt form of the parent scaffold (CAS 6000-50-6) is widely recognized as a stable, water-soluble solid suitable for aqueous reaction conditions . The dihydrochloride salt form eliminates the need for in situ counterion exchange or pH adjustment, which is required when using the free base form. This represents a practical handling and formulation advantage over the free base or mono-hydrochloride forms of related protected pyrrolopyridine scaffolds.

Aqueous Solubility (mono-HCl)
Cross-study comparable
6.3 g/100 mL H₂O at 20 °C for mono-HCl salt
Dihydrochloride expected to support aqueous handling
Exact solubility of target not determined
Salt form selection Aqueous solubility Synthetic intermediate handling

NAMPT Inhibitor Scaffold Validation

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold, which constitutes the core of the target compound, has been validated in a structure-based drug design program yielding potent NAMPT inhibitors. An optimized 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea (compound 18) exhibited BC NAMPT IC₅₀ = 11 nM and PC-3 antiproliferative IC₅₀ = 36 nM, with satisfactory mouse PK and in vivo efficacy in a PC-3 xenograft model [1]. A second optimized compound (29) achieved NAMPT IC₅₀ = 10 nM and A2780 antiproliferative IC₅₀ = 7 nM, with its co-crystal structure with NAMPT determined [1]. This contrasts with pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine scaffolds, which have primarily been explored as kinase inhibitors rather than NAMPT inhibitors [2], indicating that the [3,4-c] regiochemistry is critical for NAMPT binding.

NAMPT Scaffold Validation
Class-level inference
[3,4-c] regiochemistry yields NAMPT IC₅₀ 10–11 nM; other regioisomers not validated
Regiochemistry critical for NAMPT target engagement
Requires deprotection for biological activity
NAMPT inhibition Cancer metabolism X-ray crystallography

M4 Muscarinic PAM: Privileged Chemotype

The dihydro-pyrrolo[3,4-c]pyridine scaffold is the core chemotype in a significant patent estate from Pfizer claiming M4 muscarinic receptor PAMs for schizophrenia, Alzheimer's disease, and related neuropsychiatric disorders [1]. The patent (US 11,198,692 B2) explicitly claims compounds of Formula I containing the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, with the pyrrole NH serving as a key diversity point for derivatization. The target compound (CAS 2034621-43-5), with its DMB protecting group on this NH position, represents the protected intermediate form that enables systematic SAR exploration at this specific vector. This contrasts with octahydropyrrolo[3,4-b]pyrrole and related scaffolds that target M4 antagonism rather than PAM activity [2].

M4 PAM Chemotype
Class-level inference
[3,4-c] scaffold yields M4 PAMs; alternative scaffolds produce antagonists
Scaffold determines M4 receptor pharmacology
Pfizer patent chemotype; deprotection needed
M4 muscarinic receptor Positive allosteric modulator Schizophrenia and Alzheimer's disease

Applications of DMB-Pyrrolopyridine Dihydrochloride in Drug Discovery


M4 PAM Lead Optimization for Schizophrenia & Alzheimer's

Medicinal chemistry teams pursuing M4 positive allosteric modulators require the DMB-protected 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold as a key intermediate for SAR exploration at the pyrrole NH position. Following the Pfizer chemotype disclosed in US Patent 11,198,692 B2 [1], deprotection of the DMB group (TFA/anisole) reveals the free NH for subsequent N-alkylation or N-acylation, enabling systematic variation of the left-hand portion of M4 PAM molecules. The dihydrochloride salt form ensures immediate aqueous solubility for high-throughput chemistry workflows. Alternative scaffolds (pyrrolo[3,2-c]pyridine, octahydropyrrolo[3,4-b]pyrrole) are not valid substitutes because they produce M4 antagonists or lack M4 activity altogether.

NAMPT Inhibitor Synthesis for Oncology

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core has produced the most potent NAMPT inhibitors reported, with IC₅₀ values as low as 10 nM [1]. The DMB-protected dihydrochloride salt (CAS 2034621-43-5) is the preferred starting material for constructing the urea-containing inhibitors described by Gunzner-Toste et al., because the DMB group can be removed orthogonally in the presence of other protecting groups, enabling late-stage urea formation at the pyrrolidine nitrogen. The dihydrochloride salt avoids base-mediated side reactions during coupling steps, a known issue with free-base pyrrolopyridine intermediates. Using a different regioisomeric scaffold (e.g., pyrrolo[3,2-c]pyridine) would not engage the NAMPT binding site in the same geometry, as demonstrated by the co-crystal structure of compound 29 with NAMPT (PDB 4KFP) [1].

Multi-Step Synthesis with Orthogonal Amine Protection

In complex synthetic sequences where multiple amine functionalities must be sequentially unmasked, the DMB group's demonstrated orthogonality to Boc—where Boc can be selectively cleaved while DMB remains intact [1]—makes this compound indispensable. This property is particularly valuable in the synthesis of bifunctional pyrrolopyridine derivatives where one nitrogen must be functionalized while the other remains protected. The dihydrochloride salt form further simplifies handling by eliminating hygroscopicity issues and enabling precise stoichiometric control in subsequent reactions. N-Benzyl or N-PMB analogs cannot provide this orthogonal deprotection profile, as all benzyl-type protecting groups typically require similar hydrogenolytic conditions for removal.

Chemical Biology Probes and PROTAC Linker Attachment

For the development of chemical biology probes, including PROTACs and fluorescent conjugates derived from pyrrolopyridine-based ligands, the DMB protecting group on the pyrrole NH provides a temporary masking strategy that allows selective functionalization at the pyridine ring or other positions without competing reactivity at the pyrrole nitrogen. The dihydrochloride salt ensures solubility in polar aprotic solvents (DMF, DMSO) commonly used in bioconjugation chemistry. Following pyridine-ring derivatization, the DMB group can be cleanly removed with TFA to reveal the pyrrole NH for linker attachment, a strategy not feasible with N-Boc-protected analogs that would undergo simultaneous deprotection at both positions.

Application
Selection Property
Validation Focus
M4 PAM SAR (CNS Research)
DMB orthogonal deprotection
M4 PAM activity & selectivity assays
NAMPT Inhibitor Research (Oncology)
[3,4-c] regiochemistry for NAMPT binding
NAMPT enzymatic & cellular assays
Multi-Step Orthogonal Protection
DMB stability vs. Boc removal
Sequential amine deprotection yields
Chemical Biology Probe Synthesis
Temporary pyrrole NH masking
Selective pyridine functionalization
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